![molecular formula C21H18N2O3S B2642325 N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 922396-20-1](/img/structure/B2642325.png)
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a complex organic compound characterized by the presence of furan, benzo[d]thiazole, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the 4-methylbenzo[d]thiazol-2-yl intermediate: This involves the cyclization of appropriate precursors in the presence of sulfur and a catalyst.
Coupling of intermediates: The furan-2-ylmethyl and 4-methylbenzo[d]thiazol-2-yl intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole moiety can be reduced under hydrogenation conditions.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, benzo[d]thiazole, and phenoxyacetamide moieties can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide
- N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide
Uniqueness
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the 4-methylbenzo[d]thiazol-2-yl moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Preparation of the Furan Derivative : Starting from furan-2-carboxylic acid, esterification is carried out to form the furan-2-ylmethyl ester.
- Formation of the Benzo[d]thiazole Moiety : This involves the synthesis of 4-methylbenzo[d]thiazole through appropriate cyclization reactions.
- Coupling Reaction : The furan derivative is coupled with the benzo[d]thiazole moiety via amide bond formation.
The compound's molecular formula is C17H16N2O3S with a molecular weight of 336.38 g/mol.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In a study evaluating its activity as a COX-2 inhibitor, it demonstrated competitive inhibition against the enzyme, which is crucial in inflammatory processes .
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. The structure activity relationship (SAR) indicates that the presence of the furan and thiazole moieties enhances its cytotoxicity against cancer cells . For instance, derivatives with electron-donating groups at specific positions on the phenyl rings exhibited improved activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Structural Component | Role in Activity |
---|---|
Furan Ring | Enhances interaction with biological targets |
Benzo[d]thiazole Moiety | Contributes to anticancer properties |
Phenoxy Acetamide | Imparts analgesic and anti-inflammatory effects |
Studies have demonstrated that modifications to these groups can significantly alter the compound's efficacy and selectivity for various biological targets .
Case Studies and Research Findings
- In Vitro Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity, often surpassing standard chemotherapeutics like doxorubicin .
- Analgesic Activity Evaluation : In animal models, the compound was evaluated for its analgesic properties using formalin-induced pain tests. Results showed a significant reduction in pain response compared to control groups, highlighting its potential therapeutic use in pain management .
- COX Inhibition Studies : Detailed docking studies revealed that this compound effectively binds to the active site of COX enzymes, suggesting a mechanism for its anti-inflammatory action .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-7-5-11-18-20(15)22-21(27-18)23(13-17-10-6-12-25-17)19(24)14-26-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIXBSQVNPGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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